1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, 1-(tetrahydrofuran-2-yl)cyclopropane-1-carbaldehyde . This compound features a cyclopropane ring attached to a tetrahydrofuran ring, with an aldehyde functional group on the cyclopropane ring.
Preparation Methods
The synthesis of 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routesThe reaction conditions typically involve the use of a catalyst such as a transition metal complex and a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.
Scientific Research Applications
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde: This compound has a cyclobutane ring instead of a cyclopropane ring, which may result in different reactivity and stability.
1-(Oxolan-2-yl)cyclopentane-1-carbaldehyde: This compound features a cyclopentane ring, potentially leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-6-8(3-4-8)7-2-1-5-10-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKLQBXKGPDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171986-20-0 |
Source
|
Record name | 1-(oxolan-2-yl)cyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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